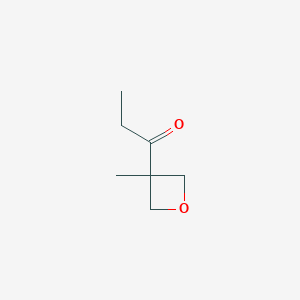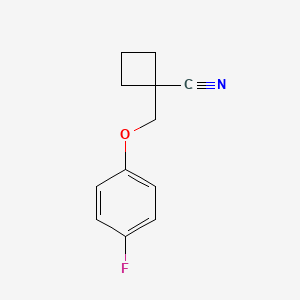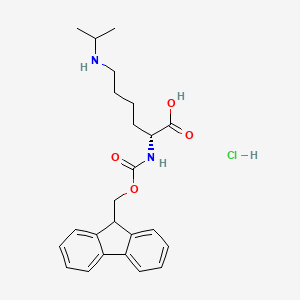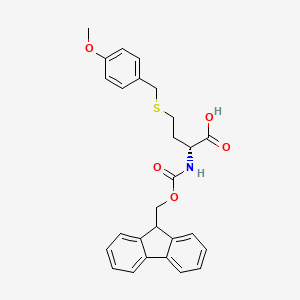
Fmoc-HoCys(Mob)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-HoCys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methoxybenzyl (Mob) group at the thiol terminus. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HoCys(Mob)-OH typically involves the protection of homocysteine. The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium bicarbonate. The thiol group is protected with the Mob group using Mob-Cl in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Mob removal.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-HoCys(Mob)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce homocysteine residues into peptides.
Biology: In biological research, it is used to study the role of homocysteine in protein structure and function.
Medicine: It is used in the synthesis of peptide-based drugs and in the study of diseases related to homocysteine metabolism.
Industry: this compound is used in the production of custom peptides for research and therapeutic purposes.
Wirkmechanismus
The primary mechanism of action of Fmoc-HoCys(Mob)-OH is through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mob group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Mob)-OH but uses a trityl (Trt) group for thiol protection.
Fmoc-HoCys(Trt)-OH: Uses a trityl group for thiol protection but is otherwise similar.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness: this compound is unique due to its specific protecting groups, which offer different stability and reactivity profiles compared to other similar compounds. The Mob group provides a balance between stability and ease of removal, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C27H27NO5S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI-Schlüssel |
LLLBRVFAWFVKNE-RUZDIDTESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


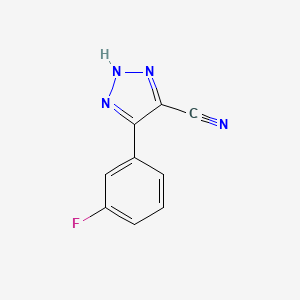
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
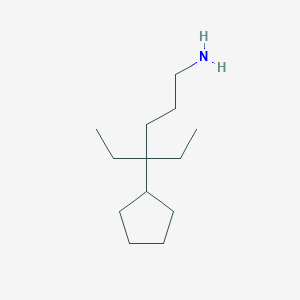
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)


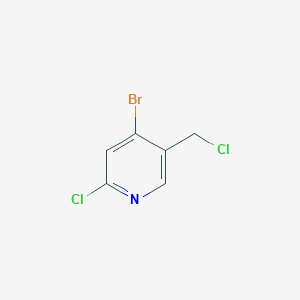
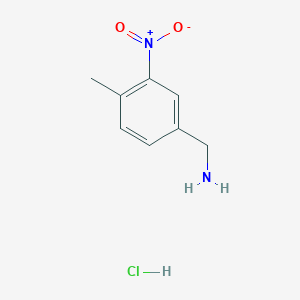
![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
